![molecular formula C14H11Cl2NO2 B14419937 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene CAS No. 85078-25-7](/img/structure/B14419937.png)
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine and a nitroethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-4-ethylbenzene followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can lead to various biochemical effects, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene can be compared with similar compounds such as:
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: This compound contains an ethynyl group instead of a nitroethyl group, leading to different chemical properties and uses.
Properties
CAS No. |
85078-25-7 |
|---|---|
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C14H11Cl2NO2/c15-12-5-1-10(2-6-12)14(9-17(18)19)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI Key |
YCYLZTLPDSKRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


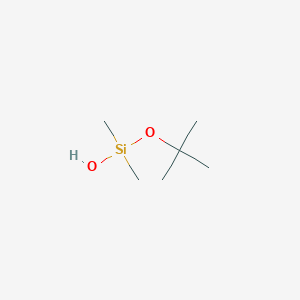



![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
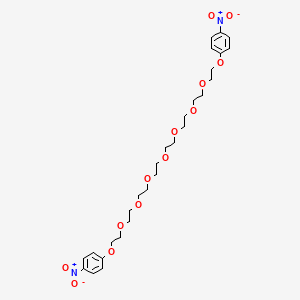
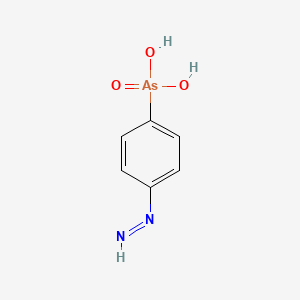
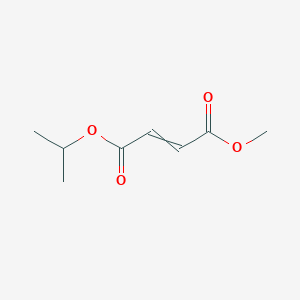

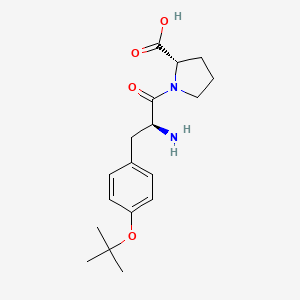
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
